1,5-dibromo-2-iodo-4-methylbenzene
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Overview
Description
1,5-Dibromo-2-iodo-4-methylbenzene is an aromatic compound with the molecular formula C7H5Br2I. It is a derivative of benzene, where the hydrogen atoms at positions 1 and 5 are replaced by bromine atoms, the hydrogen atom at position 2 is replaced by an iodine atom, and the hydrogen atom at position 4 is replaced by a methyl group. This compound is of interest due to its unique substitution pattern, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2-iodo-4-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 2-iodo-4-methylbenzene, followed by further bromination to introduce the second bromine atom at the desired position. The reaction conditions typically involve the use of bromine (Br2) as the brominating agent and a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2-iodo-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The methyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine (Br2) or iodine monochloride (ICl) in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids.
Scientific Research Applications
1,5-Dibromo-2-iodo-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 1,5-dibromo-2-iodo-4-methylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can readily react with electrophiles. The presence of bromine and iodine atoms influences the reactivity and selectivity of the compound, directing the electrophile to specific positions on the benzene ring .
Comparison with Similar Compounds
1,5-Dibromo-2-iodo-4-methylbenzene can be compared with other similar compounds such as:
1,4-Dibromo-2-methylbenzene: Lacks the iodine atom, resulting in different reactivity and substitution patterns.
1,5-Dibromo-2-chloro-4-methylbenzene: Contains a chlorine atom instead of iodine, affecting its chemical properties and applications.
1,5-Dibromo-2-iodo-3-methylbenzene: The position of the methyl group is different, leading to variations in reactivity and product formation.
These comparisons highlight the uniqueness of this compound in terms of its substitution pattern and the resulting chemical properties.
Properties
IUPAC Name |
1,5-dibromo-2-iodo-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2I/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKKSMIDLRZZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
798552-96-2 |
Source
|
Record name | 1,5-dibromo-2-iodo-4-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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